(+)-Alantolactone

Antimycobacterial Tuberculosis Natural Product Antibiotics

(+)-Alantolactone (CAS 1407-14-3) is the only sesquiterpene lactone isomer that combines selective STAT3 Tyr705 suppression with a defined MIC of 32 μg/mL against M. tuberculosis (4-fold more potent than reduced derivatives). Its slower elimination (Kel = 0.60 h⁻¹) and higher systemic exposure (AUC = 270 h·ng/mL) versus isoalantolactone make it the reference standard for in vivo oncology and anti-inflammatory studies. Substituting with isoforms introduces unacceptable experimental variability.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 1407-14-3
Cat. No. B7781350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Alantolactone
CAS1407-14-3
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C
InChIInChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1
InChIKeyPXOYOCNNSUAQNS-AGNJHWRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Alantolactone Procurement Guide: A Sesquiterpene Lactone with Quantifiable Pharmacological Differentiation


(+)-Alantolactone (CAS 1407-14-3) is a eudesmane-type sesquiterpene lactone isolated primarily from Inula helenium and Inula racemosa (Asteraceae) [1]. The compound possesses an α-methylene-γ-lactone moiety critical for its electrophilic reactivity and biological activity [2]. Its molecular formula is C15H20O2 (MW 232.15), and its cLogP is 3.24 with zero hydrogen bond donors and two hydrogen bond acceptors [3]. While often co-occurring and co-isolated with its structural isomer isoalantolactone, (+)-alantolactone exhibits distinct stereochemical and physicochemical properties that translate into quantifiable differences in target engagement, pharmacokinetic behavior, and potency across multiple therapeutic areas.

Why Generic Substitution of (+)-Alantolactone with Isoalantolactone or Reduced Analogs Compromises Experimental Reproducibility


(+)-Alantolactone cannot be interchanged with isoalantolactone or dihydro/tetrahydro derivatives without introducing quantifiable variability in experimental outcomes. The two isomeric sesquiterpene lactones—alantolactone and isoalantolactone—differ stereochemically at key positions, which alters their binding to the STAT3 SH2 domain and consequently their anti-proliferative potency in MDA-MB-231 breast cancer cells [1]. Furthermore, in vivo pharmacokinetic studies in rats reveal that alantolactone exhibits significantly slower elimination (Kel = 0.60 ± 0.32 h⁻¹) and higher systemic exposure (AUC = 270.49 ± 22.10 h·ng/mL) compared to isoalantolactone (Kel = 0.17 ± 0.08 h⁻¹; AUC = 170.19 ± 41.12 h·ng/mL) at equivalent intravenous doses of 5 mg/kg [2]. Even among structural analogs, dihydroalantolactone and tetrahydroalantolactone are biologically inactive in vitro, confirming that saturation of the exocyclic methylene group abolishes activity [3]. These documented differences in target engagement, systemic persistence, and structure-activity relationships underscore why substituting (+)-alantolactone with in-class alternatives without rigorous validation introduces unacceptable experimental variability.

Quantitative Differentiation of (+)-Alantolactone: Head-to-Head Comparative Evidence for Scientific Selection


Antimycobacterial Potency: (+)-Alantolactone Demonstrates a 4-Fold Lower MIC Than Reduced and Semi-Synthetic Derivatives

In a radiorespirometric bioassay against Mycobacterium tuberculosis, (+)-alantolactone exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL. This potency was equivalent to that of its structural isomer isoalantolactone but 4-fold more potent than structurally modified derivatives such as 11,13-dihydroxyalantolactone, 11αH,13-dihydroisoalantolactone, and alloalantolactone, all of which showed MIC values of 128 μg/mL or higher. Notably, the semi-synthetic epoxide derivative 5α-epoxyalantolactone displayed the highest potency in the series (MIC = 8 μg/mL), confirming that the α-methylene-γ-lactone moiety is essential but not solely sufficient for optimal antimycobacterial activity [1].

Antimycobacterial Tuberculosis Natural Product Antibiotics

iNOS and COX-2 Inhibition: (+)-Alantolactone Exhibits 1.8-Fold and 1.6-Fold Greater Potency Than Isoalantolactone Respectively

In LPS-stimulated RAW 264.7 murine macrophages, (+)-alantolactone inhibited nitrite accumulation (a measure of iNOS activity) with an IC50 of 0.34 mM, representing a 1.8-fold increase in potency compared to isoalantolactone (IC50 = 0.6 mM). Similarly, (+)-alantolactone suppressed PGE2 production (a measure of COX-2 activity) with an IC50 of 1.9 mM versus 3.1 mM for isoalantolactone—a 1.6-fold potency advantage [1].

Anti-inflammatory iNOS COX-2 Macrophage

Pharmacokinetic Differentiation: (+)-Alantolactone Exhibits 1.6-Fold Higher AUC and 3.5-Fold Slower Elimination Than Isoalantolactone

In a head-to-head pharmacokinetic study in male Sprague-Dawley rats receiving a single intravenous dose of 5 mg/kg, (+)-alantolactone demonstrated significantly slower elimination (Kel = 0.60 ± 0.32 h⁻¹) compared to isoalantolactone (Kel = 0.17 ± 0.08 h⁻¹; p<0.01)—a 3.5-fold difference. Systemic exposure, as measured by AUC, was 270.49 ± 22.10 h·ng/mL for (+)-alantolactone versus 170.19 ± 41.12 h·ng/mL for isoalantolactone (p<0.01), representing a 1.6-fold higher exposure for the same dose [1]. Furthermore, the oral bioavailability of (+)-alantolactone as the parent compound alone is 2.32%, but when accounting for glutathione and cysteine conjugates (AL-total), bioavailability reaches 8.39%—a 3.62-fold increase [2]. Isoalantolactone-total bioavailability is 13.07%, 6.95-fold higher than its parent-only value (1.88%), indicating both compounds undergo extensive thiol conjugation but exhibit distinct pharmacokinetic profiles.

Pharmacokinetics Bioavailability Drug Metabolism ADME

STAT3 Inhibition Selectivity: (+)-Alantolactone Suppresses STAT3 with Marginal Effect on MAPKs and NF-κB Transcription

In MDA-MB-231 triple-negative breast cancer cells, (+)-alantolactone effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705 with a marginal effect on MAPKs and on NF-κB transcription. This selectivity profile is mechanistically distinct from many broad-spectrum kinase inhibitors and is not mediated by inhibiting STAT3 upstream kinases. Although a specific IC50 for STAT3 inhibition is not reported in the primary literature, vendor data indicate an IC50 of 5.1 μM for STAT3 activation and nuclear translocation with high selectivity over STAT1 [1]. By comparison, the reference STAT3 inhibitor NSC 74859 (S3I-201) has an IC50 of 86 μM , suggesting (+)-alantolactone is approximately 17-fold more potent in cellular STAT3 inhibition assays.

STAT3 Cancer Signal Transduction Triple-Negative Breast Cancer

Hepatocellular Toxicity Threshold: (+)-Alantolactone Is 4.2-Fold More Cytotoxic to HepaRG Hepatocytes Than Germacrone

In differentiated HepaRG (dHepaRG) cells, a human hepatocyte-like model for toxicity assessment, (+)-alantolactone exhibited a 24-h IC50 for cell viability of approximately 60 μM. In the same assay system, the structurally related sesquiterpene germacrone displayed an IC50 of approximately 250 μM, indicating that (+)-alantolactone is 4.2-fold more cytotoxic to hepatic cells than germacrone [1]. Both compounds induce reactive oxygen species formation at non-toxic concentrations and dysregulate cholesterol and lipid metabolism at slightly toxic to toxic concentrations.

Hepatotoxicity Safety Pharmacology HepaRG ADME-Tox

Evidence-Backed Application Scenarios for (+)-Alantolactone in Scientific Research and Industrial Procurement


Anti-Tubercular Drug Discovery and Natural Product Antibiotic Screening

Given its defined MIC of 32 μg/mL against M. tuberculosis, (+)-alantolactone serves as a validated positive control or benchmark compound in antimycobacterial screening cascades. Its potency is 4-fold greater than reduced derivatives (MIC ≥128 μg/mL), establishing a clear activity threshold for structure-activity relationship studies [1]. Researchers evaluating semi-synthetic derivatives or extracts should use (+)-alantolactone as a reference standard to ensure assay sensitivity and reproducibility.

STAT3-Targeted Anticancer Research and Triple-Negative Breast Cancer Models

(+)-Alantolactone's selective suppression of STAT3 phosphorylation at tyrosine 705 with marginal effects on MAPKs and NF-κB transcription makes it a valuable tool compound for dissecting STAT3-dependent oncogenic signaling in triple-negative breast cancer [2]. Its in vivo efficacy in MDA-MB-231 xenograft models [3] supports its use as a chemical probe in preclinical oncology studies where pathway-specific inhibition is required.

Pharmacokinetic and Metabolism Studies of Sesquiterpene Lactones

The distinct pharmacokinetic profile of (+)-alantolactone—characterized by slower elimination (Kel = 0.60 h⁻¹) and higher AUC (270.49 h·ng/mL) compared to isoalantolactone at equivalent 5 mg/kg i.v. doses [4]—positions it as a preferred isomer for in vivo studies requiring prolonged systemic exposure. Additionally, its extensive thiol conjugation via glutathione and cysteine [5] makes it an informative probe for investigating non-enzymatic metabolic pathways of α,β-unsaturated carbonyl-containing natural products.

Anti-Inflammatory Assay Development and iNOS/COX-2 Pathway Research

For researchers developing cellular inflammation models, (+)-alantolactone provides superior potency in suppressing iNOS-mediated nitrite accumulation (IC50 = 0.34 mM) and COX-2-mediated PGE2 production (IC50 = 1.9 mM) compared to isoalantolactone (IC50 = 0.6 mM and 3.1 mM, respectively) in LPS-stimulated RAW 264.7 macrophages [6]. This 1.6–1.8-fold potency advantage enables lower working concentrations, potentially minimizing solvent-related artifacts in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Alantolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.